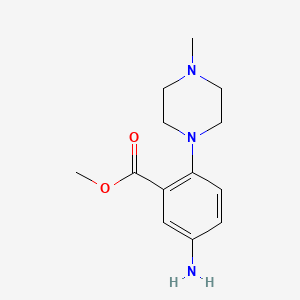

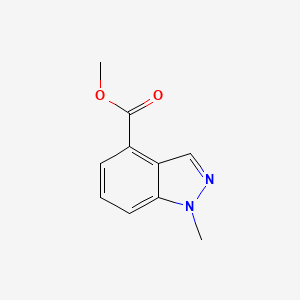

5-Amino-2-(4-metilpiperazin-1-il)benzoato de metilo

Descripción general

Descripción

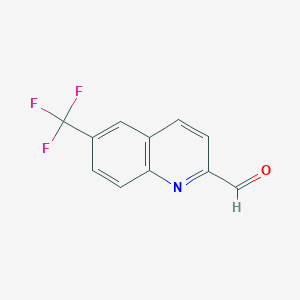

“Methyl 5-amino-2-(4-methylpiperazin-1-yl)benzoate” is a chemical compound . It is also known as "Methyl 5-amino-2-(4-methylpiperazino)-benzenecarboxylate" .

Synthesis Analysis

The synthesis of “Methyl 5-amino-2-(4-methylpiperazin-1-yl)benzoate” or similar compounds often involves coupling the amine and carboxylic acid precursors using N, N ′-carbonyldiimidazole (CDI) as a condensing agent . Both intermediates have been synthesized by novel efficient methods .Molecular Structure Analysis

The InChI code for a similar compound, “5-(4-methyl-1-piperazinyl)-2-pyridinamine”, is1S/C10H16N4/c1-13-4-6-14(7-5-13)9-2-3-10(11)12-8-9/h2-3,8H,4-7H2,1H3,(H2,11,12) . This provides a detailed description of the molecular structure of the compound. Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “Methyl 5-amino-2-(4-methylpiperazin-1-yl)benzoate” or similar compounds have been reported in several methods . For instance, the first synthesis of imatinib, a similar compound, involved condensation of two key intermediates by heating in a large volume of pyridine .Aplicaciones Científicas De Investigación

Parece que hay información limitada disponible sobre las aplicaciones específicas del 5-Amino-2-(4-metilpiperazin-1-il)benzoato de metilo. Sin embargo, en base a compuestos relacionados y sus usos, podemos inferir aplicaciones potenciales para este compuesto. A continuación, se presentan algunas aplicaciones de investigación científica inferidas, cada una con una sección detallada:

Síntesis de nuevas amidas

Los compuestos que contienen un fragmento de N-metilpiperazina, similar al que se encuentra en el this compound, se han sintetizado para diversos propósitos, incluido el desarrollo de nuevos fármacos .

Materiales ópticos no lineales

Los compuestos relacionados se han utilizado para crear cristales únicos ópticos no lineales (NLO) orgánicos, que son importantes en la fotónica por su capacidad para alterar la frecuencia de la luz .

Agentes terapéuticos

Compuestos estructuralmente similares se han utilizado en el desarrollo de agentes terapéuticos como Imatinib, que se utiliza para tratar la leucemia mielógena crónica .

Mecanismo De Acción

Methyl 5-amino-2-(4-methylpiperazin-1-yl)benzoate has been found to interact with the COX-2 enzyme, which is involved in the production of prostaglandins. Methyl 5-amino-2-(4-methylpiperazin-1-yl)benzoate binds to the active site of the enzyme, and this binding inhibits the enzyme's activity. This inhibition of the enzyme's activity leads to the suppression of prostaglandin production.

Biochemical and Physiological Effects

Methyl 5-amino-2-(4-methylpiperazin-1-yl)benzoate has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the production of prostaglandins, which are involved in inflammation and pain. It has also been found to inhibit the production of leukotrienes, which are involved in allergic reactions. In addition, Methyl 5-amino-2-(4-methylpiperazin-1-yl)benzoate has been found to inhibit the activity of the enzyme phospholipase A2 (PLA2), which is involved in the breakdown of cell membranes.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Methyl 5-amino-2-(4-methylpiperazin-1-yl)benzoate has a number of advantages that make it useful for laboratory experiments. It is a relatively inexpensive compound, and it is easily synthesized. It is also stable in a variety of solvents, and it has a low toxicity level. However, there are some limitations to using Methyl 5-amino-2-(4-methylpiperazin-1-yl)benzoate in laboratory experiments. For example, it is not soluble in water, which can make it difficult to use in certain experiments.

Direcciones Futuras

Methyl 5-amino-2-(4-methylpiperazin-1-yl)benzoate has a number of potential future applications. It could be used in the development of new drugs for the treatment of inflammatory diseases, such as arthritis. It could also be used in the development of new agrochemicals, such as herbicides and insecticides. In addition, Methyl 5-amino-2-(4-methylpiperazin-1-yl)benzoate could be used in the study of the structure and function of other enzymes, such as proteases and kinases. Finally, Methyl 5-amino-2-(4-methylpiperazin-1-yl)benzoate could be used in the development of new diagnostic tests for the detection of diseases.

Propiedades

IUPAC Name |

methyl 5-amino-2-(4-methylpiperazin-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2/c1-15-5-7-16(8-6-15)12-4-3-10(14)9-11(12)13(17)18-2/h3-4,9H,5-8,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYZKUBXTEGKYTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C(C=C2)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90653221 | |

| Record name | Methyl 5-amino-2-(4-methylpiperazin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

774126-94-2 | |

| Record name | Methyl 5-amino-2-(4-methylpiperazin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine-1-carboxylate](/img/structure/B1387764.png)

![4-{[1-(6-Chloropyridazin-3-yl)piperidin-4-yl]carbonyl}morpholine](/img/structure/B1387766.png)